![molecular formula C22H15N3O5S B2658168 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-75-3](/img/no-structure.png)
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Redox-Denitration Reactions
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, due to its structural complexity and presence of nitro groups, can participate in redox-denitration reactions. Such reactions involve the transformation of nitro compounds under specific conditions, leading to products where the nitro group is either reduced or entirely removed. This reaction mechanism has been observed in similar compounds, providing insights into potential pathways for chemical synthesis and modification (Rees & Tsoi, 2000).
Crystallographic Studies
The compound's intricate molecular structure makes it a subject for crystallographic studies to understand its geometric and electronic configuration better. Such studies contribute to the broader field of material science and molecular engineering, where the arrangement and interaction of molecules dictate the properties of the material. Investigations into substituted thiazolidine derivatives have revealed complex intramolecular interactions and molecular configurations that can be analogous to the compound (Viswanathan et al., 2016).
Cycloaddition Reactions
The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, a structural motif similar to that in the compound of interest, highlight its potential reactivity towards forming new chemical bonds and frameworks. This reactivity can be harnessed in the synthesis of new molecules with potential biological or material applications. Understanding how such compounds participate in cycloaddition reactions can open new synthetic routes for chemists (Sutcliffe et al., 2000).
Anticancer Activity
Compounds with similar structural features have been synthesized and tested for their anticancer activity, suggesting that 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could also possess such biological properties. The study of these compounds provides a basis for developing new therapeutic agents (El-Naem et al., 2003).
Electronic and Photovoltaic Applications
The electronic properties of similar compounds, especially those involving electron-deficient moieties like diketopyrrolopyrrole, are of interest in the development of electronic and photovoltaic devices. Such compounds can serve as active layers or components in organic electronics, offering insights into designing materials with desired electronic properties (Raynor et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base, which is then reacted with dimedone to form the chromene ring. The resulting intermediate is then cyclized with ammonium acetate to form the pyrrole ring. The final product is obtained by methylating the pyrrole nitrogen and the chromene methyl groups." "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiazole", "dimedone", "ammonium acetate", "methylating agent" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base", "Step 2: Reaction of Schiff base with dimedone to form the chromene ring", "Step 3: Cyclization of the resulting intermediate with ammonium acetate to form the pyrrole ring", "Step 4: Methylation of the pyrrole nitrogen and the chromene methyl groups to obtain the final product" ] } | |
Numéro CAS |
632320-75-3 |
Formule moléculaire |
C22H15N3O5S |
Poids moléculaire |
433.44 |
Nom IUPAC |
6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3 |
Clé InChI |
CVOMRZIFLGJURD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)
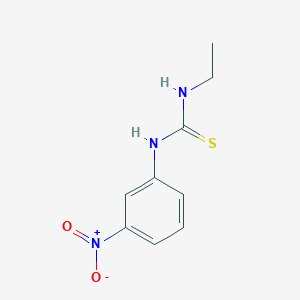
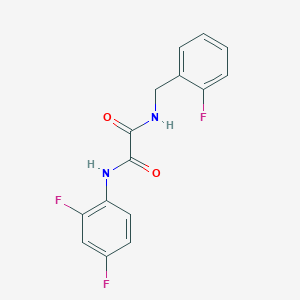
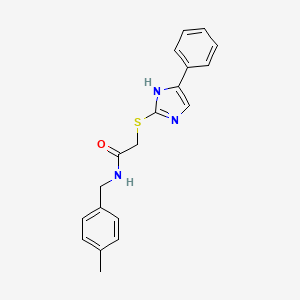
![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)
![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)
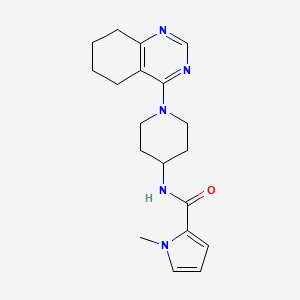
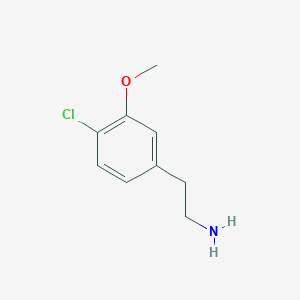
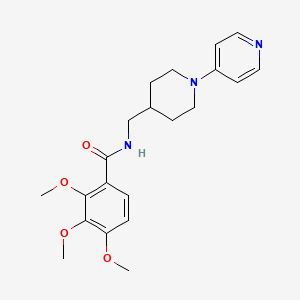
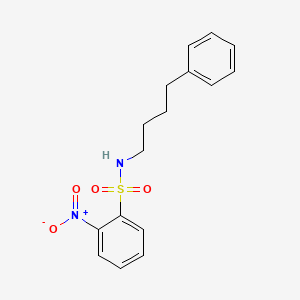
![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)